molecular formula C36H33F3N2O4 B1260940 (3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione

Cat. No. B1260940
M. Wt: 614.7 g/mol
InChI Key: UPBBURUWLTUGNB-SHUZPENHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione is a member of isoquinolines.

Scientific Research Applications

Chemical Transformations and Synthesis

Studies have explored the chemical reactivity of quinoline derivatives, focusing on their potential for creating novel compounds through various reactions. For example, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine produces novel 3-(2-hydroxyethylamino)quinoline-2,4-diones, illustrating the versatility of quinoline derivatives in synthetic chemistry (Klásek et al., 2017). This highlights the potential for synthesizing complex molecules, possibly including the targeted compound, through strategic chemical reactions.

Antioxidant and Biological Activities

Quinoline derivatives have been studied for their biological activities, including antioxidant properties. Research indicates that certain quinoline compounds exhibit moderate to strong antioxidant activities, suggesting their potential utility in medical and pharmaceutical applications (Regal et al., 2020). This could imply that compounds with similar structures might also possess valuable biological properties.

Novel Compound Synthesis

The synthesis of novel spiro compounds, which include quinoline or isoquinoline moieties, has been a subject of interest. For instance, the efficient synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via a three-component reaction demonstrates the potential for creating diverse and complex spiro compounds (Wang & Yan, 2014). This reflects the broader potential for synthesizing compounds like the one , leveraging the reactivity of isoquinoline derivatives.

Reactivity and Structural Studies

Research on the reactivity of quinoline derivatives with various reagents underlines the complexity and diversity of possible transformations, leading to a wide range of products. These studies provide insights into the chemical behavior of quinoline and isoquinoline derivatives, which could be relevant for understanding the reactivity of the compound (Akkurt et al., 2010).

properties

Product Name

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione

Molecular Formula

C36H33F3N2O4

Molecular Weight

614.7 g/mol

IUPAC Name

(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione

InChI

InChI=1S/C36H33F3N2O4/c1-45-20-8-19-40-31-14-7-3-9-26(31)21-35(34(40)44)30-13-6-4-11-28(30)33(43)41(32(35)25-17-15-24(23-42)16-18-25)22-27-10-2-5-12-29(27)36(37,38)39/h2-7,9-18,32,42H,8,19-23H2,1H3/t32-,35-/m0/s1

InChI Key

UPBBURUWLTUGNB-SHUZPENHSA-N

Isomeric SMILES

COCCCN1C2=CC=CC=C2C[C@@]3(C1=O)[C@@H](N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO

Canonical SMILES

COCCCN1C2=CC=CC=C2CC3(C1=O)C(N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
Reactant of Route 2
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
Reactant of Route 3
Reactant of Route 3
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
Reactant of Route 4
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
Reactant of Route 5
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
Reactant of Route 6
Reactant of Route 6
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione

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